N-benzyl-3-nitroaniline
Overview
Description
N-Benzyl-3-nitroaniline is a non-linear optical material . It is synthesized and grown through an aqueous solution using a low-temperature solution growth technique . It has a conforming monoclinic crystal structure with the P2 1 space group .
Synthesis Analysis
The synthesis of N-Benzyl-3-nitroaniline involves a slow evaporation solution growth synthesis method . The synthesized material was found to have 79% transmittance and its cut-off wavelength was 244 nm .Molecular Structure Analysis
A single-crystal XRD analysis is used to predict the crystallographic properties of developed N-Benzyl-3-nitroaniline crystals, which gives basic cell parameters, structures, and space groups . The synthesized N-Benzyl-3-nitroaniline crystal belongs to the monoclinic crystal system with the P2 1 space group .Chemical Reactions Analysis
The nitroaniline compounds, including N-Benzyl-3-nitroaniline, express high nonlinear optical behavior due to the intra-molecular charge transfer interaction presented in the compounds . This is due to the electron donating and accepting amine and nitro groups present within the compound .Physical And Chemical Properties Analysis
The synthesized N-Benzyl-3-nitroaniline material was found to have 79% transmittance and its cut-off wavelength was 244 nm . The SHG efficiency of the N-Benzyl-3-nitroaniline material is about 2.5 times greater than that of the KDP material .Scientific Research Applications
Nonlinear Optical Material
B3NA has been identified as a promising nonlinear optical (NLO) crystal due to its significant second-order non-centrosymmetric properties . This makes it suitable for applications in optoelectronics , particularly for polarization control and frequency conversion. Its ability to facilitate efficient second harmonic generation, approximately 1.66 times that of the standard KDP crystal, underscores its potential in solid-state lasers and electro-optic technology .
Optoelectronic Device Manufacturing
The high transmittance and intra-molecular charge transfer properties of B3NA crystals make them ideal for incorporation into NLO and optoelectronic devices . The material’s strong inter- and intra-molecular interactions, due to the presence of hydrogen bonding, enhance its applicability for NLO applications .
Organic Electronics
B3NA’s molecular structure, characterized by weak non-covalent interactions, results in low thermal conductivity and favorable solid-state characteristics. These properties are beneficial for the development of organic electronic devices , where higher nonlinear optical susceptibility is desired .
Laser Technology
The efficiency of B3NA in second harmonic generation indicates its suitability for laser technology , particularly in the development of new laser media. Its thermal and mechanical stability also contribute to its potential in this field .
Material Science
B3NA’s crystalline nature and optical behavior, as revealed by UV-visible spectral analysis, make it a subject of interest in material science. Its high NLO efficiency and good crystalline nature suggest applications in the development of new materials with enhanced optical properties .
Mechanism of Action
Target of Action
N-Benzyl-3-nitroaniline (NB3N) is primarily targeted for its nonlinear optical (NLO) properties . The compound’s primary targets are optoelectronic devices, where it can be employed for polarization control and frequency conversion .
Mode of Action
NB3N exhibits its action through its donor-acceptor π conjugation . The compound contains electron-donating amine and electron-accepting nitro groups, which facilitate intra-molecular charge transfer interaction . This interaction is responsible for the high nonlinear optical behavior expressed by nitroaniline compounds .
Biochemical Pathways
The biochemical pathways of NB3N involve the geometrical mixing of functional ionic and electronic groups within the same molecule . This leads to greater nonlinear optical susceptibility, a valuable factor with organic nonlinear optical hybrid materials .
Pharmacokinetics
The synthesized NB3N crystal exhibits 79% transmittance and its cut-off wavelength is 244 nm . These properties indicate the purity, crystalline nature, and optical behavior of the compound .
Result of Action
The molecular and cellular effects of NB3N’s action are primarily observed in its second-order NLO activity . The SHG (Second Harmonic Generation) efficiency of the NB3N material is about 2.5 times greater than that of the KDP (Potassium Dihydrogen Phosphate) material . This indicates that synthesized NB3N single crystals are highly NLO materials .
Action Environment
Environmental factors such as temperature can influence NB3N’s action, efficacy, and stability. For instance, when heat is increased, NB3N starts to decrease its weight nearly 80% from 131 to 262 °C, due to the liberation of nitro (NO2) group, NH group, and hydrocarbon gas . This suggests that NB3N’s stability and efficacy can be affected by environmental conditions such as temperature .
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-benzyl-3-nitroaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O2/c16-15(17)13-8-4-7-12(9-13)14-10-11-5-2-1-3-6-11/h1-9,14H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVZNWAWUJPSLHM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=CC(=CC=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80350550 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
33334-94-0 | |
Record name | N-benzyl-3-nitroaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80350550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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